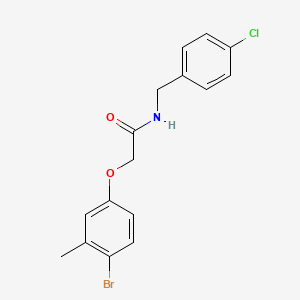

![molecular formula C18H19ClN4O B5971766 2-(4-chlorophenyl)-3,5-dimethyl-7-(4-morpholinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5971766.png)

2-(4-chlorophenyl)-3,5-dimethyl-7-(4-morpholinyl)pyrazolo[1,5-a]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a potent, reversible, ATP-competitive, and selective inhibitor of the Src family of protein tyrosine kinases . It inhibits p56 lck, p59 fyn T, Hck, and Src .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves reactions of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with appropriate heterocyclic amines and its diazonium salt . In addition, 1,3,4-thiadiazoles and 1,3-thiazoles were acquired via the reaction of substituted thiourea with appropriate hydrazonoyl chlorides and halogenated ketenes .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of functional groups, as revealed by IR spectra . The dipole moment changes in these compounds were calculated to be 10.3, 12.8, and 19.0 D .Chemical Reactions Analysis

The reaction begins with the attack by the free doublet of the primary amine of phenylhydrazine on the ethylenic quaternary carbon of the ether function in the ethoxyalkylidene 1, releasing an ethanol molecule . Then a second nucleophilic attack on the nitrile function by the secondary amine function of the phenylhydrazine leads to the expected pyrazole compound .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 249 °C . Its 1H NMR spectrum shows signals at various chemical shifts, indicating the presence of different types of protons . The mass spectrum shows the correct quasimolecular ions .Aplicaciones Científicas De Investigación

Cancer Treatment: CDK2 Inhibition

CDK2 (cyclin-dependent kinase 2) is a promising target for cancer therapy. Researchers have designed a set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds. These compounds were synthesized as novel CDK2 inhibitors . Key findings include:

Fluorescent Biomarkers

Pyrazolo[1,5-a]pyrimidines (PPs) have emerged as attractive fluorophores due to their small size, efficient synthetic approaches, and fluorescence properties. Recent research demonstrated their use as lipid droplet biomarkers for cancer cells (HeLa cells) and normal cells (L929 cells) .

Antitumor Effects

Pyrazolo[1,5-a]pyrimidines have been investigated for their antitumor effects in various cancer cell lines. Their potential as antitumor drugs continues to be a research hotspot .

Antibacterial and Antifungal Properties

Derivatives of pyrazolo[1,5-a]pyrimidine were synthesized and screened for antibacterial and antifungal activity. These compounds showed promise against bacterial strains (e.g., Escherichia coli, Staphylococcus aureus) and fungal species (e.g., Candida albicans, Aspergillus flavus) .

Direcciones Futuras

Pyrimidine derivatives, including pyrazolo[1,5-a]pyrimidines, have attracted wide pharmaceutical interest due to their various biological activities . Future research may focus on developing more potent and efficacious anticancer drugs with pyrimidine scaffold . The substantial expenses for developing and producing biologically privileged drugs are expected to create opportunities for producing hybrid molecule-based drugs .

Mecanismo De Acción

Target of Action

The primary target of 2-(4-chlorophenyl)-3,5-dimethyl-7-(4-morpholinyl)pyrazolo[1,5-a]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, particularly the transition from G1 phase to S phase and the progression of the S phase .

Mode of Action

This compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, forming essential hydrogen bonds with Leu83 . This binding inhibits the enzymatic activity of CDK2, thereby disrupting the cell cycle progression .

Biochemical Pathways

By inhibiting CDK2, the compound affects the cell cycle progression pathway . The inhibition of CDK2 prevents the transition from the G1 phase to the S phase and the progression of the S phase, leading to cell cycle arrest . This can result in the inhibition of cell proliferation, particularly in cancer cells where CDK2 is often overexpressed or dysregulated .

Pharmacokinetics

In silico ADMET studies suggest that this compound has suitable pharmacokinetic properties . These properties, which include absorption, distribution, metabolism, excretion, and toxicity, influence the compound’s bioavailability and its overall effectiveness as a drug .

Result of Action

The inhibition of CDK2 by this compound leads to significant alterations in cell cycle progression, including the induction of apoptosis within HCT cells . This results in the inhibition of cell growth, as evidenced by the compound’s cytotoxic activities against various cell lines .

Propiedades

IUPAC Name |

4-[2-(4-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN4O/c1-12-11-16(22-7-9-24-10-8-22)23-18(20-12)13(2)17(21-23)14-3-5-15(19)6-4-14/h3-6,11H,7-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPAUZYSTHCRNHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=NN2C(=C1)N3CCOCC3)C4=CC=C(C=C4)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Chlorophenyl)-3,5-dimethyl-7-morpholin-4-ylpyrazolo[1,5-a]pyrimidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methyl-1-{[3-(1-naphthyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]carbonyl}propyl)acetamide](/img/structure/B5971693.png)

![N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-[(5-methyl-1H-pyrazol-1-yl)acetyl]hydrazinecarbothioamide hydrochloride](/img/structure/B5971700.png)

![7-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5971705.png)

![1-benzyl-4-{3-[1-(3-methoxybenzoyl)-3-piperidinyl]propanoyl}piperazine](/img/structure/B5971711.png)

![2-anilino-5-(3-thienyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5971714.png)

![7-(cyclobutylmethyl)-2-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5971725.png)

![2-amino-4-[3-(difluoromethoxy)phenyl]-6-(4-hydroxyphenyl)nicotinonitrile](/img/structure/B5971730.png)

![N-(4-chlorophenyl)-2-[2,4-dioxo-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5971735.png)

![2-[(4-{[(4-chlorophenyl)thio]methyl}-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B5971739.png)

![{3-(2,4-difluorobenzyl)-1-[2-(1H-imidazol-2-yl)benzoyl]-3-piperidinyl}methanol](/img/structure/B5971760.png)

![N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-5-methyl-2-thiophenecarboxamide](/img/structure/B5971791.png)

![N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide](/img/structure/B5971801.png)